
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a fluoropyridine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine typically involves the following steps:
Formation of Cyclopropyl Ethylamine: The initial step involves the synthesis of cyclopropyl ethylamine, which can be achieved through the reaction of cyclopropyl bromide with ethylamine under basic conditions.
Fluorination of Pyridine: The next step involves the introduction of a fluorine atom into the pyridine ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: Finally, the cyclopropyl ethylamine is coupled with the fluorinated pyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the pyridine ring, converting it into piperidine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to changes in cellular functions. This can include inhibition of DNA gyrase or topoisomerase, affecting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include N-(1-cyclopropylethyl)-6-chloropyridin-2-amine and N-(1-cyclopropylethyl)-6-bromopyridin-2-amine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets, increasing its potential as a pharmaceutical agent.
Eigenschaften
Molekularformel |
C10H13FN2 |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C10H13FN2/c1-7(8-5-6-8)12-10-4-2-3-9(11)13-10/h2-4,7-8H,5-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
AWIGJUSDSDEAJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)NC2=NC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


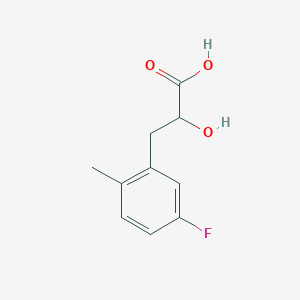
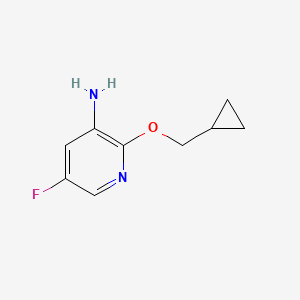
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
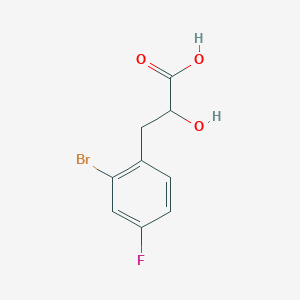
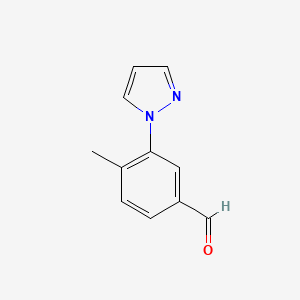
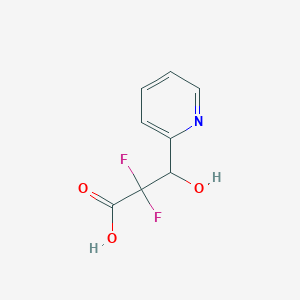
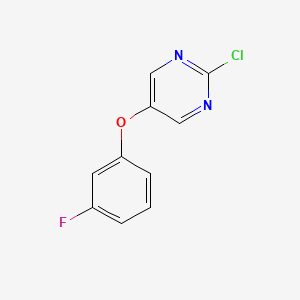
![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)


![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)

amine](/img/structure/B15272182.png)
